Phosphonium, (3-aminopropyl)triphenyl-, bromide

Overview

Description

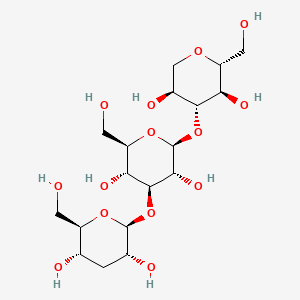

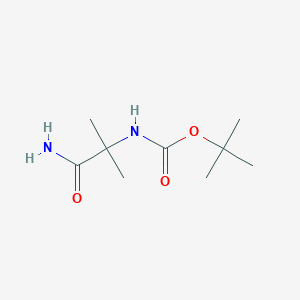

Phosphonium, (3-aminopropyl)triphenyl-, bromide, also known as (3-aminopropyl)triphenylphosphonium bromide, is a chemical compound with the molecular formula C21H23BrNP . It has a molecular weight of 400.3 g/mol . This compound is used for research and development purposes .

Molecular Structure Analysis

The InChI string for this compound isInChI=1S/C21H23NP.BrH/c22-17-10-18-23 (19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,17-18,22H2;1H/q+1;/p-1 . The canonical SMILES representation is C1=CC=C (C=C1) [P+] (CCCN) (C2=CC=CC=C2)C3=CC=CC=C3. [Br-] . Physical And Chemical Properties Analysis

This compound has a molecular weight of 400.3 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has six rotatable bonds . The exact mass is 399.07515 g/mol . The topological polar surface area is 26 Ų . The heavy atom count is 24 .Scientific Research Applications

Mitochondria Targeting

This compound has been used in the design of specific mitochondria-targeting molecules. Mitochondria are vital subcellular organelles that generate most cellular chemical energy, regulate cell metabolism and maintain cell function . The most successful case of using lipophilic cations for mitochondrial targeting is the discovery of triphenylphosphonium (TPP +) .

Preparation of Piperamide Analogs

It has been used as a reactant for the preparation of piperamide analogs, which are histone deacetylase (HDAC) inhibitors with antitumor activity .

Synthesis of Boron-containing Benzoxaboroles

This compound has been used in the synthesis of boron-containing benzoxaboroles, which are potential antimalarial agents .

Synthesis of Methyl Alkenyl Quinolones

It has been used in the synthesis of methyl alkenyl quinolones, which are antimycobacterial agents .

Synthesis of Functionalized Polyurethanes

This compound has been used in the synthesis of functionalized polyurethanes using cationic ring-opening polymerization and click chemistry .

Olefination of Benzaldehydes

It has been used in the olefination of benzaldehydes, a process that involves the addition of a carbon-carbon double bond (olefin) to a benzaldehyde molecule .

C-H Activation / Cycloisomerization

This compound has been used in C-H activation/cycloisomerization, a process that involves the activation of a carbon-hydrogen bond and its transformation into a different functional group .

Intramolecular Dehydrobromination

It has been used in intramolecular dehydrobromination, a process that involves the removal of a hydrogen and a bromine atom from a molecule .

Safety and Hazards

The safety data sheet for this compound suggests that in case of inhalation, the victim should be moved to fresh air and given artificial respiration if necessary . If the compound comes into contact with the skin, it should be washed off with copious amounts of water . If ingested, the mouth should be rinsed with water and medical attention should be sought immediately .

Mechanism of Action

Target of Action

It is often used as a reagent in organic synthesis, suggesting that its targets could be a wide range of organic compounds .

Mode of Action

(3-Aminopropyl)triphenylphosphonium bromide is a nitrogen-phosphorus heterocyclic compound . It is generally used as a reagent in phosphorus chemistry reactions and catalytic reactions . The exact mode of action depends on the specific reaction it is used in.

Result of Action

The molecular and cellular effects of (3-Aminopropyl)triphenylphosphonium bromide’s action would depend on the specific reactions it is used in. As a reagent in organic synthesis, it can contribute to a wide range of chemical transformations .

Action Environment

The action, efficacy, and stability of (3-Aminopropyl)triphenylphosphonium bromide can be influenced by various environmental factors. For instance, it should be handled in a well-ventilated environment to avoid inhalation of its vapors . It should also avoid contact with oxidizing agents, acids, and bases, and should be kept away from flames and high temperatures .

properties

IUPAC Name |

3-aminopropyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NP.BrH/c22-17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,17-18,22H2;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPYKKMDXNPTXPZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCN)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23BrNP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00756277 | |

| Record name | (3-Aminopropyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00756277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89996-01-0 | |

| Record name | (3-Aminopropyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00756277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-3-(3-bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid](/img/structure/B3069417.png)

![(R)-3,3'-bis(4-Methoxyphenyl)-[1,1'-Binaphthalene]-2,2'-diol](/img/structure/B3069459.png)

![Ethyl ((1R,3aR,4aR,6R,8aR,9S,9aS)-9-(diphenylcarbamoyl)-1-methyl-3-oxododecahydronaphtho[2,3-c]furan-6-yl)carbamate](/img/structure/B3069494.png)